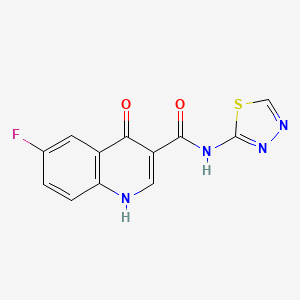

6-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Description

Properties

IUPAC Name |

6-fluoro-4-oxo-N-(1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN4O2S/c13-6-1-2-9-7(3-6)10(18)8(4-14-9)11(19)16-12-17-15-5-20-12/h1-5H,(H,14,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBKLCJRBJDQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=NN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide typically involves the reaction of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with 1,3,4-thiadiazole-2-amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinoline-3-carboxamide derivative with a carbonyl group, while substitution of the fluorine atom could result in various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

6-Fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide has been investigated for its potential as an antibacterial agent. Studies have shown that derivatives of this compound exhibit significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study :

A study synthesized several derivatives and tested their antibacterial efficacy. One derivative demonstrated minimum inhibitory concentration (MIC) values below 1 μg/mL against MRSA, indicating strong antibacterial potential compared to existing antibiotics like vancomycin .

Anticancer Properties

The compound has also been explored for its anticancer effects. Research indicates that quinoline derivatives can inhibit the growth of cancer cells through various mechanisms, including the modulation of cellular signaling pathways.

Case Study :

In vitro studies on pancreatic ductal adenocarcinoma cells showed that certain derivatives exhibited IC50 values in the submicromolar range, highlighting their potential as anticancer agents . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Neuroprotective Effects

Emerging studies suggest that compounds within the thiadiazole family, including this quinoline derivative, may possess neuroprotective properties. They are being evaluated for their ability to mitigate neurodegenerative diseases.

Case Study :

Research has indicated that specific thiadiazole derivatives exhibit protective effects against oxidative stress in neuronal cells, suggesting their potential application in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Structural Features and Substitutions

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives. Key structural analogs and their distinguishing features are outlined below:

Key Observations :

- Fluorine Substitution : Both the target compound and benzothiazole analogs (e.g., ) utilize fluorine at position 6, which correlates with enhanced anticonvulsant activity and metabolic resistance .

- Linker Diversity : The carboxamide linker in the target compound contrasts with acetamide or urea linkers in analogs. Urea derivatives () exhibit superior potency (lower ED₅₀), suggesting that hydrogen-bonding capacity influences efficacy .

- Thiadiazole Modifications : Substitutions on the thiadiazole ring (e.g., nitrobenzene in , dichlorobenzyl thioether in ) significantly affect lipophilicity and target engagement.

Pharmacological Activity

- Anticonvulsant Efficacy : Analogs with fluorine and electron-withdrawing groups (e.g., nitrobenzene) demonstrated 100% protection in maximal electroshock (MES) tests, surpassing phenytoin standards .

- Neurotoxicity : Rotarod tests for benzothiazole-thiadiazole hybrids showed minimal neurotoxicity, suggesting favorable safety profiles for fluorine-containing derivatives .

- Potency : Urea-linked thiadiazoles () exhibited ED₅₀ values as low as 0.65 μmol/kg, outperforming carboxamide-linked analogs .

Biological Activity

6-Fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound belongs to the class of quinoline derivatives, which are known for their potential applications in treating various diseases, including bacterial infections and cancer.

Chemical Structure and Properties

The compound features a quinoline backbone with a fluorine atom, a hydroxyl group, and a thiadiazole moiety. The presence of these functional groups is believed to enhance its biological activity by improving interactions with biological targets.

Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃FN₄O₂S |

| Molecular Weight | 332.4 g/mol |

| CAS Number | 951993-68-3 |

The mechanism of action for this compound is primarily linked to its ability to inhibit specific enzymes involved in bacterial DNA replication. Research indicates that this compound may target DNA gyrase B, which is crucial for bacterial survival and replication.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. For instance, derivatives of thiadiazole-based quinolines have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains. One study reported minimum inhibitory concentration (MIC) values below 1 μg/mL against S. aureus ATCC29213, indicating potent antibacterial properties .

Anticancer Activity

In addition to its antibacterial effects, this compound has demonstrated promising anticancer activity. Various derivatives have been tested against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), showing significant suppressive effects on cell growth . The compound's mechanism may involve the inhibition of key signaling pathways related to cell proliferation.

Case Studies and Research Findings

- Antibacterial Efficacy : A study synthesized several derivatives based on the thiadiazole structure and evaluated their antibacterial properties against MRSA. One derivative exhibited a 128-fold improvement in potency compared to vancomycin .

- Cytotoxicity Assays : The cytotoxicity of the compound was assessed using HepG2 and HUVEC cells. Results indicated that certain derivatives had favorable selective toxicity profiles, making them viable candidates for further development .

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of the compound to DNA gyrase B. These studies provide insights into how structural modifications can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling a quinoline-3-carboxylic acid derivative with a 1,3,4-thiadiazol-2-amine under reflux conditions using coupling agents like HATU or EDCI. Key steps include:

- Quinoline core preparation : Start with 6-fluoro-4-hydroxyquinoline-3-carboxylic acid, activated via chlorination (SOCl₂) or esterification.

- Amide coupling : React with 1,3,4-thiadiazol-2-amine in anhydrous DMF or DCM at 50–80°C for 12–24 hours .

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and how should they be applied?

- Methodological Answer :

- Structural confirmation : Use ¹H/¹³C NMR to verify the quinoline core (δ 8.2–8.9 ppm for aromatic protons) and thiadiazole moiety (δ 7.5–8.1 ppm). Mass spectrometry (ESI-MS) confirms molecular weight .

- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity thresholds ≥95% are standard for biological testing .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:

- Cross-validate assays : Compare IC₅₀ values across multiple cancer cell lines (e.g., MCF-7, HeLa) and use standardized protocols (e.g., MTT assay) .

- Control for solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Substituent variation : Modify the thiadiazole ring (e.g., replace with triazole or benzothiazole) or fluorophenyl group to assess impact on binding affinity .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like topoisomerase II or EGFR kinase .

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding (equilibrium dialysis) .

- Formulation optimization : Use PEGylated nanoparticles or liposomes to enhance bioavailability in rodent models .

Q. What experimental approaches are used to identify the primary biological targets of this compound?

- Methodological Answer :

- Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates to capture binding proteins, identified via LC-MS/MS .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.